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Compound of Interest

Compound Name: 3-lodoanisole

Cat. No.: B135260

Introduction

3-lodoanisole is an important aromatic organic compound widely utilized as a building block in
the synthesis of pharmaceuticals and other complex organic molecules. A thorough
understanding of its spectroscopic characteristics is essential for researchers, scientists, and
professionals in drug development for quality control, reaction monitoring, and structural
confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-iodoanisole, including
detailed experimental protocols and a visual representation of the spectroscopic analysis
workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for 3-iodoanisole in a structured
format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule.

H NMR (Proton NMR) Data

The *H NMR spectrum of 3-iodoanisole reveals five distinct signals, corresponding to the
aromatic protons and the methoxy group protons.
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
7.28 d 1H Ar-H

7.26 d 1H Ar-H

7.00 t 1H Ar-H

6.87 dd 1H Ar-H

3.78 S 3H -OCHs

Data is based on a predicted spectrum.[1]
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the 3-
iodoanisole molecule.

Chemical Shift (6) ppm Carbon Atom
159.8 C-O

131.2 Ar-C

129.8 Ar-C

122.9 Ar-C

114.8 Ar-C

94.2 C-l

55.2 -OCHs

Note: This is a representative dataset and actual values may vary slightly based on
experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Key IR Absorption Bands

Wavenumber (cm~?)

Bond Vibration

Functional Group

3050-2950 C-H stretch Aromatic & Alkyl
1580-1450 C=C stretch Aromatic ring
1280-1240 C-O stretch Aryl ether

1040-1020 C-O stretch Aryl ether

850-750 C-H bend Aromatic (out-of-plane)
~530 C-I stretch lodo group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Electron lonization Mass Spectrum (EI-MS) Data

m/z Relative Intensity (%) Assighment

234 100 [M]* (Molecular ion)
107 55 M - 1]+

92 40 [M -1 - CHs]*

77 60 [CeHs]*

63 35 [CsHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy

Sample Preparation: A sample of 3-iodoanisole (approximately 10-20 mg) is dissolved in 0.5-
0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard
for chemical shift referencing (6 = 0.00 ppm).

1H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 400 MHz or
500 MHz spectrometer. Standard acquisition parameters include a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good
signal-to-noise ratio.

13C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same
spectrometer, typically operating at 100 MHz or 125 MHz. Due to the low natural abundance of
13C, a larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds)
are required. Proton decoupling is employed to simplify the spectrum to single lines for each
unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol: A small drop of neat 3-
iodoanisole is placed directly onto the diamond or germanium crystal of an ATR accessory. A
background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then
acquired by pressing the sample firmly against the crystal to ensure good contact. The
spectrum is typically recorded over the range of 4000-400 cm~1 with a resolution of 4 cm~2. An
accumulation of 16 or 32 scans is common. After analysis, the crystal is cleaned with a suitable
solvent, such as isopropanol or acetone.

Mass Spectrometry

Electron lonization (EI)-GC-MS Protocol: A dilute solution of 3-iodoanisole in a volatile solvent
(e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a
mass spectrometer (MS). The GC is equipped with a capillary column (e.g., a nonpolar DB-5ms
column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C)
to a final temperature (e.g., 250 °C) to ensure separation from any impurities. The separated
compound then enters the ion source of the mass spectrometer, which is operated in electron
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ionization (EI) mode, typically at 70 eV. The mass analyzer scans a mass-to-charge (m/z)
range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of 3-iodoanisole
using the described spectroscopic techniques.

Spectroscopic Techniques Information Obtained

Provides Carbon-Hydrogen Framework
(Connectivity, Chemical Environment)

Provides o Functional Groups
IRl e v gl (-OCH3, C-I, Aromatic Ring)
Provides - Molecular Weight
Mass Spectrometry | 2 Fragmentation Pattern

NMR Spectroscopy

Structural Elucidation

3-lodoanisole Structure

Click to download full resolution via product page

Caption: Workflow of 3-lodoanisole structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-lodoanisole, CAS No. 766-85-8 - iChemical [ichemical.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b135260?utm_src=pdf-body
https://www.benchchem.com/product/b135260?utm_src=pdf-body-img
https://www.benchchem.com/product/b135260?utm_src=pdf-body
https://www.benchchem.com/product/b135260?utm_src=pdf-custom-synthesis
http://www.ichemical.com/products/766-85-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of 3-lodoanisole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135260#spectroscopic-data-nmr-ir-ms-of-3-
iodoanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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